molecular formula C16H30OSn B054039 2-(Tributylstannyl)furan CAS No. 118486-94-5

2-(Tributylstannyl)furan

Cat. No. B054039
M. Wt: 357.1 g/mol
InChI Key: SANWDQJIWZEKOD-UHFFFAOYSA-N
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Description

Introduction
2-(Tributylstannyl)furan is a chemical compound involved in various organic syntheses. It is particularly used in palladium-catalyzed cross-coupling reactions to create diverse furan derivatives, which are significant in pharmaceuticals and materials science.

Synthesis Analysis
The synthesis of 2-(tributylstannyl)furan derivatives typically involves palladium-catalyzed cross-coupling reactions. For instance, tris[4-(substituted)furan-3-yl]boroxines, prepared from corresponding 4-(substituted)-3-(trimethylsilyl) furans, can be successfully converted to 4-(substituted)-3-(tributylstannyl)furans through palladium-catalyzed reactions with tributylstannyl chloride (Song & Wong, 1995).

Molecular Structure Analysis
2-(Tributylstannyl)furan exhibits a structure where the tributylstannyl group is attached to the furan ring. This configuration is crucial for its reactivity and ability to participate in various organic transformations. The specific electronic and steric properties of the tributylstannyl group influence the molecular interactions and reactivity patterns of the compound.

Chemical Reactions and Properties
This compound is primarily used in the formation of various furan derivatives through substitution reactions. It reacts with nucleophiles and other organometallic reagents under different conditions to introduce various substituents into the furan ring. For example, 5-substituted 2-tributylstannylfurans can undergo oxidative substitution reactions with lead tetraacetate to produce 5-substituted 5-acetoxy-2(5H)-furanones (Yamamoto et al., 1992).

Scientific Research Applications

  • Synthesis of Furans and Furanones:

    • Song and Wong (1995) demonstrated that Tris[4-(substituted)furan-3-yl]boroxines, when converted to 4-(substituted)-3-(tributylstannyl)furans, can be used in palladium-catalyzed cross-coupling reactions to produce 3,4-disubstituted furans and 4-substituted-3(2H)-furanones (Song & Wong, 1995).
  • Preparation of Novel Hybrid Polymers:

    • Baldwin et al. (2008) reported the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones using monomers synthesized by Stille cross-coupling reactions with 2-tributylstannylfuran (Baldwin et al., 2008).
  • Stannylcupration for Heterocyclic Synthesis:

    • Reginato et al. (1995) explored the use of 4-tributylstannyl,2-(5H)-furanone in stannylcupration reactions to create functionalized heterocyclic rings (Reginato et al., 1995).
  • Synthesis of Dehydrodendrolasin:

    • Uenishi et al. (1997) utilized methyl(tributylstannyl)magnesium for the stereospecific addition in the synthesis of marine furanosesquiterpenoids like dehydrodendrolasin (Uenishi et al., 1997).
  • Double Coupling Reactions:

    • Carter et al. (2006) explored the palladium-catalyzed double coupling reactions of 3,4-bis(tributylstannyl)furanone for preparing various substituted furanones (Carter et al., 2006).
  • Oxidative Substitution Reactions:

    • Yamamoto et al. (1992) investigated oxidative substitution reactions of organostannyl compounds, including 5-substituted 2-tributylstannylfurans, with lead tetraacetate to produce 5-substituted 5-acetoxy-2(5H)-furanones (Yamamoto et al., 1992).

Safety And Hazards

“2-(Tributylstannyl)furan” is toxic if swallowed. It causes damage to organs through prolonged or repeated exposure. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation .

Relevant Papers Several papers have been retrieved that mention “2-(Tributylstannyl)furan”. These include studies on its synthesis , its reactivity , and its physical and chemical properties . These papers provide valuable insights into the properties and potential applications of “2-(Tributylstannyl)furan”.

properties

IUPAC Name

tributyl(furan-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANWDQJIWZEKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402802
Record name 2-(Tributylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tributylstannyl)furan

CAS RN

118486-94-5
Record name 2-(Tributylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)furan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A THF solution (100 mL) of furan (6.8 g) was cooled to -78° C. under N2 atmosphere. Butyl lithium (1.6 M×62.5 mL, 100 mmol) was added dropwise through dropping funnel in 1 hr. After stirred at -78° C. for 1 hr, the reaction mixture was warmed gradually to room temperature and stirred for 30 min. The mixture was again cooled to -78° C. and added dropwise a THF solution (25 mL) of Bu3SnCl (32.5 g, 100 mmol) with stirring. The mixture was warmed gradually to room temperature and stirred for 10-12 hrs and then concentrated. Distillation (92° C., 0.5 torr) yielded 31.3 g (87.7 mmol) of 2-(tributylstannyl) furan (87% yield).
Quantity
62.5 mL
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tributylstannyl)furan

Citations

For This Compound
255
Citations
S Hadjikyriacou, R Faust - Macromolecules, 1999 - ACS Publications
General methodologies for the synthesis of block copolymers and functional polymers using furan derivatives are reported on the basis of a study of addition reactions of 2-substituted …
Number of citations: 67 pubs.acs.org
M Herrlich, H Mayr, R Faust - Organic Letters, 2001 - ACS Publications
Kinetic investigations of the reactions of benzhydryl cations with stannylated furans and thiophenes suggest that 2-(tributylstannyl)furan and -thiophene are preferentially attacked at the …
Number of citations: 23 pubs.acs.org
M Dowlut, D Mallik, MG Organ - Chemistry–A European …, 2010 - Wiley Online Library
The reactivity of Pd–PEPPSI (Pyridine, Enhanced, Precatalyst, Preparation, Stabilization, and Initiation) precatalysts in the Stille–Migita cross‐coupling reaction between heteroaryl …
VS Sajisha, KV Radhakrishnan - Advanced Synthesis & …, 2006 - Wiley Online Library
Pd/Lewis acid‐catalyzed reactions of bicyclic hydrazines with organostannanes afforded the 3,4‐disubstituted cyclopentenes in excellent yields. The reaction is milder and is the first …
Number of citations: 35 onlinelibrary.wiley.com
NJ Greco, Y Tor - Tetrahedron, 2007 - Elsevier
… Access to 5-(furyl-2-yl) and 5-(thiophen-2-yl) deoxyuridine analogues was easily achieved under standard Stille coupling conditions, where 2-tributylstannyl furan or thiophene was …
Number of citations: 155 www.sciencedirect.com
NS Nudelman, C Carro - Synlett, 1999 - thieme-connect.com
2-Allyl-substituted furans and thiophenes were efficiently synthesized from organostannyl derivatives as starting materials using Cu (I) as catalyst. The effect of DMF and NMP as …
Number of citations: 5 www.thieme-connect.com
SL Schreiber, JA Porco Jr - The Journal of Organic Chemistry, 1989 - ACS Publications
In a previous communication from these laboratories, the influence of main-group metals (Sn, Si) on the che-moselectivity of the furan-carbonyl photocycloaddition reaction was reported…
Number of citations: 47 pubs.acs.org
D Çakal, A Cihaner, AM Önal - Journal of Electroanalytical Chemistry, 2020 - Elsevier
Two monomers containing thieno [3,4-c]pyrrole-4,6-dione (TP) acceptor units, namely 5-(2-ethylhexyl)-1,3-di (furan-2-yl)-4H-thieno [3,4-c]pyrrole-4,6(5H)-dione (FTPF) and 5-(2-…
Number of citations: 19 www.sciencedirect.com
GCM Lee, ET Syage, DA Harcourt… - The Journal of …, 1991 - ACS Publications
The conditions for the regiospecific singlet oxygen oxidation of various 2, 4-disubstituted furans 9 to 4-substituted-2 (5H)-furanones 3 are developed. The presence of a C-2 substituent (…
Number of citations: 67 pubs.acs.org
MS Kazantsev, AA Beloborodova, AD Kuimov… - Organic …, 2018 - Elsevier
Heteroaryl-containing co-oligomers are considered among the most promising materials for organic optoelectronics. In this work we synthesized a series of linear furan/phenylene co-…
Number of citations: 21 www.sciencedirect.com

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